molecular formula C15H20N2O3S B5426465 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole

1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No. B5426465
M. Wt: 308.4 g/mol
InChI Key: NAQVXEPSSZCMNX-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The specific compound you mentioned seems to have additional functional groups attached to the pyrazole ring, including a tert-butyl group, a methoxyphenyl group, and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the functional groups on the pyrazole ring. The tert-butyl group is a bulky group that could influence the compound’s conformation and reactivity . The methoxyphenyl and sulfonyl groups are electron-withdrawing, which could affect the compound’s electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity and hence its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazole derivatives are used as pharmaceuticals and act by interacting with biological targets such as enzymes or receptors .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical . Alternatively, if it has interesting chemical or physical properties, it could be studied for potential uses in materials science or other fields .

properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-11-8-9-17(16-11)21(18,19)12-6-7-14(20-5)13(10-12)15(2,3)4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQVXEPSSZCMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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